
Calcium;germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium germanium is a compound formed by the elements calcium (Ca) and germanium (Ge)Calcium germanium is typically studied in the context of its phase diagram and crystal structure, which provide insights into its stability and reactivity under different conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium germanium can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of elemental calcium and germanium at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{Ca} + \text{Ge} \rightarrow \text{CaGe} ]
Industrial Production Methods: Industrial production of calcium germanium may involve more complex processes, such as the reduction of germanium dioxide with calcium in a high-temperature furnace. This method ensures the formation of high-purity calcium germanium suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium germanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form calcium oxide and germanium dioxide: [ \text{CaGe} + \text{O}_2 \rightarrow \text{CaO} + \text{GeO}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with calcium germanium include oxygen, acids, and alkalis. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving calcium germanium include calcium oxide, germanium dioxide, and various germanates.
Wissenschaftliche Forschungsanwendungen
Calcium germanium has several scientific research applications, particularly in the fields of materials science and electronics. It is used in the development of advanced materials with unique optical and electronic properties. For example, calcium germanium substituted iron garnet films have been studied for their magnetic properties and potential use in magnetic bubble applications . Additionally, germanium-based compounds are explored for their applications in optoelectronics, such as phase-change memories and photonic devices .
Wirkmechanismus
The mechanism of action of calcium germanium involves its interaction with other elements and compounds at the molecular level. In materials science, its unique crystal structure and bonding properties contribute to its stability and reactivity. In biological systems, germanium compounds have been studied for their potential biological effects, including anti-inflammatory and antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Calcium germanium can be compared with other similar compounds, such as calcium silicon and calcium tin. These compounds share some similarities in their chemical properties and applications but also have distinct differences. For example, calcium silicon is primarily used in the steel industry as a deoxidizer, while calcium tin is studied for its potential use in electronic materials .
List of Similar Compounds:- Calcium silicon (CaSi)
- Calcium tin (CaSn)
- Calcium lead (CaPb)
Conclusion
Calcium germanium is a compound with unique properties and a wide range of applications in materials science, electronics, and potentially in biological systems. Its synthesis, chemical reactions, and applications make it a subject of ongoing research and interest in various scientific fields.
Eigenschaften
Molekularformel |
CaGe |
|---|---|
Molekulargewicht |
112.71 g/mol |
IUPAC-Name |
calcium;germanium |
InChI |
InChI=1S/Ca.Ge |
InChI-Schlüssel |
GYICFMAUMDNZTL-UHFFFAOYSA-N |
Kanonische SMILES |
[Ca].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


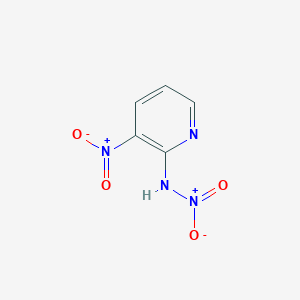
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
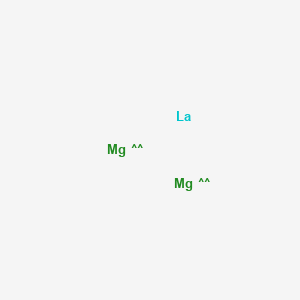

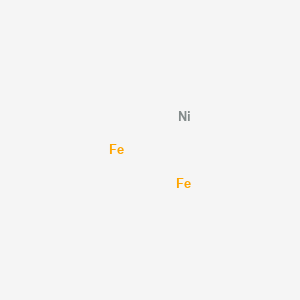
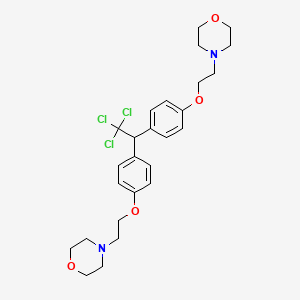

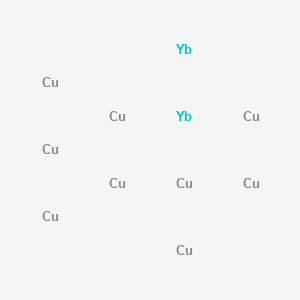

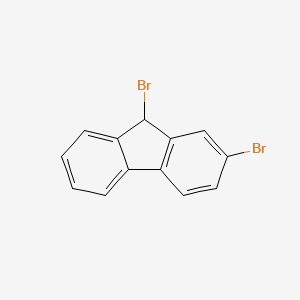
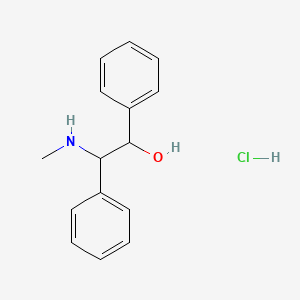

![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
